6-(2,3,4-Trichlorophenoxy)hexa-2,4-diyn-1-OL
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Overview
Description
6-(2,3,4-Trichlorophenoxy)hexa-2,4-diyn-1-OL is a chemical compound characterized by its unique structure, which includes a trichlorophenoxy group attached to a hexa-2,4-diyn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,4-Trichlorophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 2,3,4-trichlorophenol with hexa-2,4-diyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,3,4-Trichlorophenoxy)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
6-(2,3,4-Trichlorophenoxy)hexa-2,4-diyn-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3,4-Trichlorophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to bind to specific sites, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-ol
- 6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-ol
Comparison
Compared to similar compounds, 6-(2,3,4-Trichlorophenoxy)hexa-2,4-diyn-1-OL is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.
Properties
CAS No. |
62523-99-3 |
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Molecular Formula |
C12H7Cl3O2 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
6-(2,3,4-trichlorophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H7Cl3O2/c13-9-5-6-10(12(15)11(9)14)17-8-4-2-1-3-7-16/h5-6,16H,7-8H2 |
InChI Key |
CGEYZWKFGCJGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCC#CC#CCO)Cl)Cl)Cl |
Origin of Product |
United States |
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